Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate
Description
Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate is a synthetic organic compound characterized by a cyclohexa-1,4-dienone core substituted with a hydrazinylidene group bearing a 4-nitrophenyl moiety and a methyl carboxylate ester. This structure combines electron-withdrawing (nitro, carbonyl) and π-conjugated systems, making it relevant in materials science and medicinal chemistry.
Properties
CAS No. |
21460-91-3 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoate |
InChI |
InChI=1S/C14H11N3O5/c1-22-14(19)12-8-10(4-7-13(12)18)16-15-9-2-5-11(6-3-9)17(20)21/h2-8,18H,1H3 |
InChI Key |
BDZCZPIIKLJZSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate can be synthesized through a diazo-coupling reaction. The process involves the reaction of 4-nitroaniline with 2-hydroxybenzoic acid in an alkaline solution. The reaction typically proceeds as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2-hydroxybenzoic acid in an alkaline medium to form the azo compound.
The reaction conditions often involve maintaining a low temperature during the diazotization step to ensure the stability of the diazonium salt. The coupling reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Recrystallization from a toluene-acetone mixture is commonly used to purify the compound, resulting in red-orange crystals.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoate undergoes various chemical reactions, including:
Reduction: The nitro
Biological Activity
Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate (CAS Number: 810672-45-8) is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 249.23 g/mol. The compound features a hydrazone functional group, which is known for its reactivity and biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁N₃O₄ |
| Molecular Weight | 249.23 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research has indicated that compounds containing hydrazone structures exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, suggesting that the nitrophenyl group enhances this effect by increasing lipophilicity and facilitating membrane penetration .
Anticancer Potential
Another area of investigation is the anticancer activity of this compound. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death . The presence of the nitro group is thought to contribute to this activity by facilitating electron transfer processes that generate ROS.
The proposed mechanisms by which this compound exerts its biological effects include:
- ROS Generation : The compound may promote oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition : It could inhibit certain enzymes involved in cancer cell proliferation.
- Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized hydrazone derivatives found that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against human breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of hydrazine compounds exhibit anticancer properties. Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate may be synthesized to explore its potential as an anticancer agent. Studies involving similar compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species and modulation of cell signaling pathways .
Antimicrobial Properties
Compounds containing nitrophenyl groups are often investigated for their antimicrobial activities. The presence of the nitrophenyl moiety in this compound suggests potential efficacy against various bacterial and fungal strains. Preliminary studies on related compounds have demonstrated promising results in inhibiting microbial growth .
Analytical Chemistry
Derivatization Reagent
this compound can serve as a derivatizing agent for the analysis of carboxylic acids and other polar compounds. The compound's ability to form stable derivatives enhances the detection sensitivity in chromatographic techniques such as HPLC and LC-MS. For instance, related nitrophenylhydrazines have been effectively used to derivatize carboxylic acids for improved quantification in biological samples .
Metabolomic Studies
In metabolomics, this compound could be utilized to analyze metabolites involved in central carbon metabolism. Its derivatization properties allow for the simultaneous quantification of multiple metabolites, providing insights into metabolic fluxes within biological systems. This application is crucial for understanding metabolic disorders and the biochemical pathways involved .
Material Science
Polymer Chemistry
The unique structure of this compound makes it a candidate for developing new polymeric materials. Its reactivity can be harnessed to create copolymers or cross-linked networks that exhibit enhanced mechanical properties or thermal stability. Research into similar hydrazine derivatives has shown potential in creating materials with specific functionalities .
Summary Table of Applications
| Application Area | Potential Uses | Relevant Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents, Antimicrobial agents | Induces apoptosis; inhibits microbial growth |
| Analytical Chemistry | Derivatization reagent for HPLC/LC-MS | Enhances detection sensitivity; quantifies metabolites |
| Material Science | Development of new polymeric materials | Improves mechanical properties; creates functional materials |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound belongs to a family of hydrazinylidene-substituted cyclohexadienones. Below is a comparative analysis with structurally related molecules:
Key Comparative Insights
Functional Groups and Reactivity: The methyl ester variant (target compound) is expected to exhibit higher lipophilicity compared to sodium salts (e.g., Alizarin Yellow R, Balsalazide), influencing membrane permeability in biological systems . The ethyl ester dimer (22a) demonstrates enhanced protease inhibition due to dual hydrazinylidene groups, whereas monomeric analogues like the target compound may require higher concentrations for similar efficacy .
Biological Activity :
- Balsalazide Disodium leverages a carbamoyl group for targeted anti-inflammatory action, unlike the nitro group in the target compound, which may confer redox activity or electrophilic reactivity .
- The ethyl ester (22a) and related hydrazinylidenes show DENV2 protease inhibition, suggesting the target compound could be optimized for antiviral applications .
Applications :
- Alizarin Yellow R sodium salt is used as a pH indicator, highlighting the role of nitro and carboxylate groups in chromophore design. The methyl ester variant lacks ionic solubility, limiting its utility in aqueous dye applications .
- Balsalazide Disodium ’s disodium carboxylate enhances water solubility, critical for oral bioavailability—a property the methyl ester lacks .
Structural Data: Crystallographic studies on 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one reveal planar geometries in the cyclohexadienone ring, suggesting similar conjugation in the target compound .
Research Findings and Data Gaps
- Pharmacological Potential: The ethyl ester dimer (22a) and Balsalazide Disodium provide precedents for hydrazinylidene compounds in drug development. The target compound’s methyl ester may offer improved metabolic stability over ethyl esters but requires empirical validation .
- Synthetic Feasibility : Analogues like Alizarin Yellow R are synthesized via azo coupling; similar routes may apply to the target compound .
- Data Gaps : Explicit data on the target compound’s solubility, stability, and bioactivity are absent in the evidence, necessitating further experimental studies.
Q & A
Basic Question: What are the recommended methods for synthesizing Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate?
Methodological Answer:
The synthesis typically involves condensation reactions between hydrazine derivatives and ketones or aldehydes. A general protocol adapted from hydrazine-based syntheses includes:
- Refluxing a solution of the precursor hydrazine (e.g., 4-nitrophenylhydrazine) with a carbonyl-containing compound (e.g., methyl 6-oxocyclohexa-1,4-diene-1-carboxylate) in absolute ethanol.
- Acid catalysis (e.g., concentrated HCl) to accelerate Schiff base formation .
- Purification via recrystallization from ethanol or chromatography.
Key Considerations: Monitor reaction progress using TLC or HPLC. Optimize stoichiometry to avoid side products like unreacted hydrazines or dimerization byproducts.
Basic Question: How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Use a combination of analytical techniques:
- Chromatography: High-resolution HPLC (e.g., Chromolith columns) for purity assessment .
- Spectroscopy:
- UV-Vis: Confirm conjugation via λmax shifts.
- NMR (<sup>1</sup>H/<sup>13</sup>C): Assign peaks for hydrazinylidene (δ 8–10 ppm) and cyclohexadiene protons (δ 6–7 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns.
- Elemental Analysis: Match calculated vs. observed C, H, N percentages.
Note: Cross-validate results with multiple techniques to resolve ambiguities (e.g., tautomeric forms) .
Advanced Question: What experimental design principles apply to studying this compound’s environmental fate?
Methodological Answer:
Adapt methodologies from long-term environmental studies (e.g., Project INCHEMBIOL):
- Phase 1 (Lab):
- Phase 2 (Field):
- Use soil/water matrices to study biodegradation via LC-MS/MS.
- Conduct microcosm experiments to track metabolite formation.
Statistical Design:
- Replicate experiments (n ≥ 4) with randomized blocks to minimize bias .
- Apply ANOVA or mixed-effects models to analyze degradation kinetics.
Advanced Question: How can researchers resolve contradictions in reported antioxidant activity data for this compound?
Methodological Answer:
Contradictions may arise from assay variability or sample preparation. Mitigation strategies include:
- Standardized Protocols:
- Data Normalization:
- Express activity as IC50 (µg/mL) relative to total phenolic content (Folin-Ciocalteu method).
- Advanced Techniques:
Advanced Question: What computational approaches predict the compound’s reactivity in biological systems?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate HOMO/LUMO energies to predict electron transfer capacity.
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD):
- Docking Studies:
Basic Question: What precautions are critical when handling this compound in lab settings?
Methodological Answer:
- Storage: Keep in amber vials at –20°C to prevent photodegradation/hydrolysis .
- Handling:
- Waste Disposal: Neutralize acidic byproducts before disposal per EPA guidelines.
Advanced Question: How can researchers design studies to evaluate this compound’s potential in neurodegenerative disease models?
Methodological Answer:
- In Vitro:
- In Vivo:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
